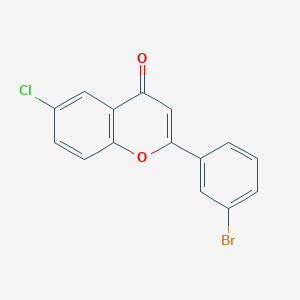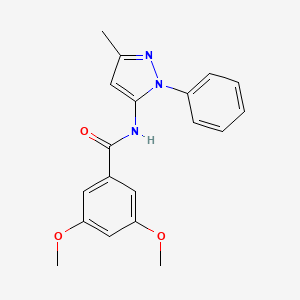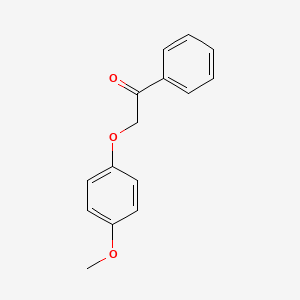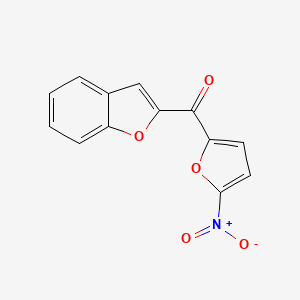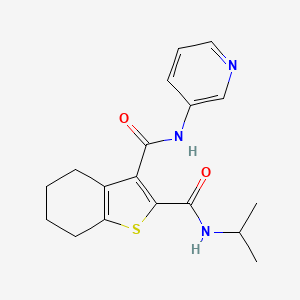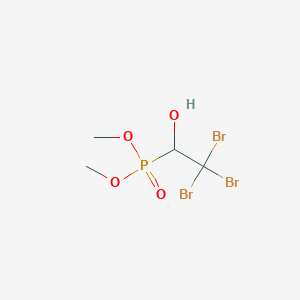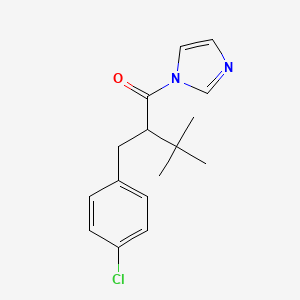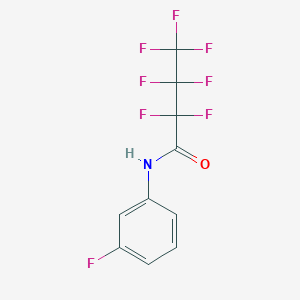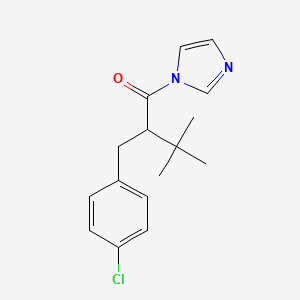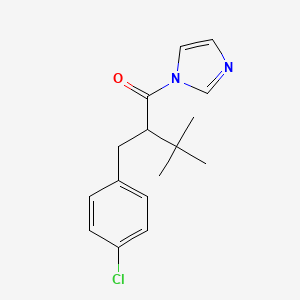![molecular formula C10H25FN2Si B14161190 Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- CAS No. 66436-26-8](/img/structure/B14161190.png)
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- is a chemical compound with the molecular formula C10H25FN2Si and a molecular weight of 220.4 g/mol . This compound is characterized by the presence of a hydrazine group substituted with a fluorobis(1-methylpropyl)silyl group and two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- involves several steps. One common method includes the reaction of hydrazine with a fluorobis(1-methylpropyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of simpler hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorobis(1-methylpropyl)silyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with specific enzymes, leading to the modulation of various biochemical pathways .
Comparación Con Compuestos Similares
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- can be compared with other similar compounds such as:
Hydrazine, 1,1-dimethyl-: Lacks the fluorobis(1-methylpropyl)silyl group, resulting in different chemical properties and reactivity.
Hydrazine, 2-[chlorobis(1-methylpropyl)silyl]-1,1-dimethyl-: Contains a chlorobis(1-methylpropyl)silyl group instead of a fluorobis(1-methylpropyl)silyl group, leading to variations in reactivity and applications.
This compound’s unique fluorine substitution significantly influences its chemical behavior, making it distinct from other hydrazine derivatives .
Propiedades
Número CAS |
66436-26-8 |
|---|---|
Fórmula molecular |
C10H25FN2Si |
Peso molecular |
220.40 g/mol |
Nombre IUPAC |
2-[di(butan-2-yl)-fluorosilyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C10H25FN2Si/c1-7-9(3)14(11,10(4)8-2)12-13(5)6/h9-10,12H,7-8H2,1-6H3 |
Clave InChI |
QWGDYRJJVYATFT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C(C)CC)(NN(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

